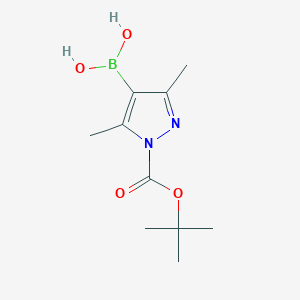
5(6)-CR 110, SE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5(6)-CR 110, SE is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cannabinoids and is known to interact with the endocannabinoid system in the human body. In
Wissenschaftliche Forschungsanwendungen
Surface Half-Metallicity and Stability
Research on the structural, electronic, and magnetic properties of the surfaces of half-metallic zinc-blende CrSe, including the (110) surface, has shown that these surfaces preserve bulk half-metallicity. The atomic magnetic moments at the (110) surface are slightly changed due to the preservation of Cr-Se bonds. This is crucial for the realization of half-metallic zinc-blende CrSe thin films or multilayers, which could have applications in spintronics and magnetic storage technologies (Xiong, Yi, & Gao, 2014).
Magnetic Properties in Multilayers
The study of magnetic properties of thin Cr (110) layers in a V/Cr multilayer revealed the presence of a commensurate antiferromagnetic structure within the Cr layers. This indicates potential applications in magnetic recording and data storage technologies (Bonn et al., 2002).
Electron Spectroscopy Studies
Electron energy-loss spectroscopy (ELS) and secondary-electron emission spectroscopy (SES) of clean and hydrogen-covered Cr(110) surfaces provide insights into the electronic structure and bonding, particularly the role of d and sp bands in bonding. These findings are important for surface chemistry and material science, especially in the development of coatings and catalysts (Kato et al., 1981).
Structural and Magnetic Properties
Investigations into the structural and magnetic properties of ultra-thin Cr films on W(110) using techniques like low-energy electron diffraction and spin-polarized scanning tunneling microscopy can be pivotal in the development of advanced magnetic sensors and devices, given the antiferromagnetic ordering observed in these films (Santos et al., 2008).
Oxide Layer Topography
Scanning tunnelling microscopy studies of the naturally air-grown oxide layer on the Cr(110) surface, revealing a quasi-hexagonal primary pattern, could have implications in corrosion research and the development of corrosion-resistant materials (Brown & You, 1990).
Dislocation Source in Metals
Research into the Frank-Read (FR) source operation in refractory metals like Cr, focusing on {110} slip planes, contributes significantly to the understanding of dislocation multiplication in metallic crystals. This has direct implications for the development of stronger and more durable metal alloys (Xu et al., 2020).
Oxidation Studies
The oxidation of Cr(110) at high temperatures and oxygen exposures, investigated through surface-sensitive X-ray scattering, is crucial for understanding the formation of protective oxide layers on metals, relevant to the development of oxidation-resistant materials and coatings (Stierle et al., 1995).
Eigenschaften
CAS-Nummer |
254732-34-8 |
|---|---|
Produktname |
5(6)-CR 110, SE |
Molekularformel |
C25H18ClN3O7 |
Molekulargewicht |
507.89 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B1147696.png)
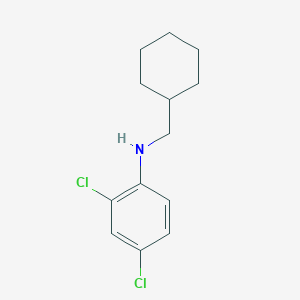
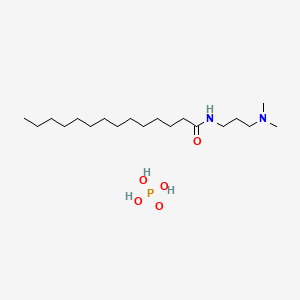
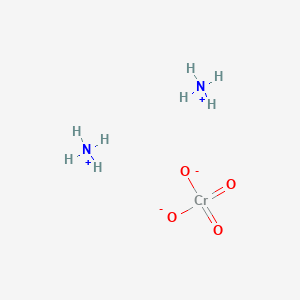
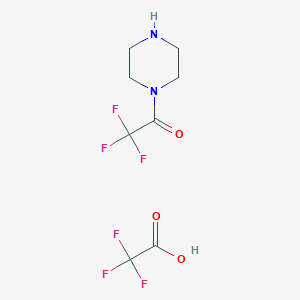
![N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1147713.png)
![Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct](/img/structure/B1147714.png)
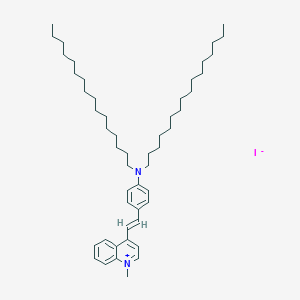
![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)
